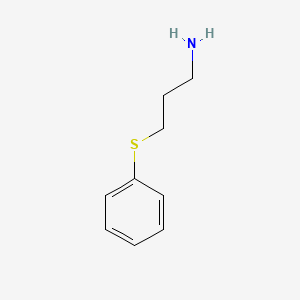

1-Propanamine, 3-(phenylthio)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Propanamine, 3-(phenylthio)-, also known as 1-Propanamine, 3-(phenylthio)-, is a useful research compound. Its molecular formula is C9H13NS and its molecular weight is 167.27 g/mol. The purity is usually 95%.

The exact mass of the compound 1-Propanamine, 3-(phenylthio)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 609588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-Propanamine, 3-(phenylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanamine, 3-(phenylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chromatographic and Spectral Analysis :

- 1-Propanamine derivatives, including 1-Propanamine, 3-(phenylthio)-, are analyzed using liquid chromatography and mass spectrometry. These methods are important for distinguishing between similar compounds, particularly in forensic contexts (Deruiter, Clark, & Noggle, 1990).

Synthesis and Chemical Transformation :

- 1-Propanamine, 3-(phenylthio)-, can be involved in various chemical transformations. For example, α-Phenylthio secondary propanamides are converted stereospecifically into different chemical structures, demonstrating the compound's utility in synthetic chemistry (Maguire, Murphy, Schaeffer, & Ferguson, 1995).

Pharmacokinetics and Metabolism Studies :

- Research includes studying the pharmacokinetics and metabolism of compounds similar to 1-Propanamine, 3-(phenylthio)-, to understand their behavior in biological systems, which is crucial for developing therapeutic applications (Wu et al., 2006).

Molecular Docking Studies :

- Molecular docking studies involving compounds like 1-Propanamine, 3-(phenylthio)-, provide insights into their potential interactions with biological targets, which is important for drug discovery (Resmi et al., 2016).

Development of Analytical Methods :

- The development of analytical methods for the detection and quantification of compounds structurally related to 1-Propanamine, 3-(phenylthio)-, is significant for both clinical and forensic toxicology (Bykov et al., 2017).

Synthetic Applications in Organic Chemistry :

- 1-Propanamine, 3-(phenylthio)-, and related compounds are used in organic chemistry for synthesizing various functionalized molecules, demonstrating their versatility in chemical synthesis (Chen, Zhao, Lu, & Cohen, 2006).

Safety and Hazards

Mécanisme D'action

Target of Action

Phenylthiopropylamine primarily targets Trypsin-1 and Trypsin-2 . Trypsin is a serine protease found in the digestive system where it breaks down proteins. It plays a crucial role in numerous biological processes, including digestion and regulation of cellular functions .

Mode of Action

It is known to interact with its targets, trypsin-1 and trypsin-2 . The compound may bind to the active site of these enzymes, potentially altering their function .

Result of Action

Given its interaction with trypsin enzymes, it may influence processes regulated by these enzymes, potentially affecting protein digestion and cellular functions .

Propriétés

IUPAC Name |

3-phenylsulfanylpropan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NS/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJESCJCYQFZYDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00942193 |

Source

|

| Record name | 3-(Phenylsulfanyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2015-09-0 |

Source

|

| Record name | Phenylthiopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002015090 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Phenylsulfanyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00942193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the mechanism of action of Phenylthiopropylamine (PTPA) as an antitumor agent?

A1: While the exact mechanism is not fully elucidated in the provided research [], PTPA has been shown to inhibit the enzyme copper-zinc superoxide dismutase []. This enzyme plays a role in protecting cells from oxidative damage. By inhibiting this enzyme, PTPA might induce oxidative stress in tumor cells, leading to cell death. Further research is needed to confirm this hypothesis and explore other potential mechanisms.

Q2: How does the structure of Phenylthiopropylamine (PTPA) contribute to its antitumor activity compared to its analog Phenylthioethylamine (PTEA)?

A2: The research indicates that PTPA exhibits higher cytotoxicity against various tumor cell lines (P388, L1210, and B16) compared to PTEA []. This suggests that the additional methylene group in the alkyl chain of PTPA might contribute to enhanced interaction with its biological target(s), leading to greater potency. This structure-activity relationship highlights the importance of the alkyl chain length for the activity of phenylthioalkylamines. Further studies exploring modifications to the phenylthio group and its substitution patterns could provide valuable insights into the pharmacophore of this class of compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Chloro-10-[3-(dimethylamino)propyl]-3h-phenothiazine-2,3(10h)-dione](/img/structure/B1219472.png)

![4,7,13,16,21-Pentaoxa-1,10-diazabicyclo[8.8.5]tricosane](/img/structure/B1219473.png)